5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
5-(furan-2-yl)-N-(4-morpholin-4-ylbut-2-ynyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(13-12-15(23-18-13)14-4-3-9-22-14)17-5-1-2-6-19-7-10-21-11-8-19/h3-4,9,12H,5-8,10-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPGGMNJUWFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
The molecular formula of 5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide is , with a molecular weight of approximately 288.30 g/mol. The synthesis typically involves the reaction of furan derivatives with isoxazole intermediates, often requiring specific conditions to optimize yield and purity. Key steps include:
- Formation of the Isoxazole Ring : This involves cyclization reactions using appropriate precursors.
- Furan Attachment : The furan moiety is introduced via electrophilic substitution.
- Amide Formation : The final step includes the formation of the amide bond with morpholine derivatives.
Research indicates that 5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide may exert its biological effects through the inhibition of specific enzymes or receptors involved in various signaling pathways. Compounds with similar structures have been shown to interact with protein targets that play crucial roles in metabolic processes and signal transduction .
Anticancer Activity
Studies have demonstrated the compound's potential cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for toxicity against human promyelocytic leukemia cells, showing significant cytotoxicity at concentrations ranging from 86 to 755 μM. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly through modulation of genes such as Bcl-2 and p21 .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it exhibits moderate to strong inhibitory effects, indicating potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have highlighted the biological activities of isoxazole derivatives, including 5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide:
| Study | Cell Line/Organism | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Study A | HL-60 (leukemia) | 86 - 755 | Cytotoxicity, apoptosis induction |
| Study B | Bacillus subtilis | Variable | Antimicrobial activity |
| Study C | Escherichia coli | Variable | Antimicrobial activity |
Pharmacological Applications
The diverse biological activities of this compound suggest potential applications in various therapeutic areas, including:
- Cancer Therapy : Due to its cytotoxic properties against leukemia cells.
- Antimicrobial Treatments : As a potential treatment for bacterial infections.
- Drug Development : As a lead compound for synthesizing new derivatives with enhanced efficacy.
Preparation Methods
Structural and Physicochemical Overview
Molecular Identity and Structure
The compound under discussion, 5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide, possesses the molecular formula C16H17N3O4 and a molecular weight of 315.329 grams per mole. Its structure is defined by three principal features: an isoxazole ring substituted at the 5-position with a furan-2-yl group, a carboxamide at the 3-position, and an N-linked 4-morpholinobut-2-yn-1-yl side chain. The presence of both aromatic and heteroaromatic systems, along with a morpholine ring and an alkyne linker, imparts significant synthetic complexity and reactivity to the molecule.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(furan-2-yl)-N-(4-morpholin-4-ylbut-2-ynyl)-1,2-oxazole-3-carboxamide. The structure is confirmed by its canonical SMILES notation: C1COCCN1CC#CCNC(=O)C2=NOC(=C2)C3=CC=CO3. The integration of the morpholine moiety via a butynyl chain to the carboxamide nitrogen is a key structural feature that influences both the synthetic approach and the physicochemical properties.
Physicochemical Properties
The physicochemical properties of 5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide are summarized in Table 1. These properties are critical for planning synthetic routes, purification strategies, and analytical characterization.
These features collectively inform the synthetic strategies, as the molecule is sensitive to both nucleophilic and electrophilic conditions, and the presence of multiple heteroatoms requires careful selection of reagents and protecting groups.
Retrosynthetic Analysis and General Synthetic Strategies
Retrosynthetic Disconnection
A logical retrosynthetic analysis of 5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide reveals three major synthetic fragments:
- The 5-(furan-2-yl)isoxazole-3-carboxylic acid or its activated derivative (such as the corresponding acid chloride or ester).
- The 4-morpholinobut-2-yn-1-amine (the amine fragment containing both the morpholine and alkyne functionalities).
- The formation of the amide bond between the carboxylic acid (or activated derivative) and the amine.
This retrosynthetic approach suggests that the synthesis can be modular, allowing for the independent preparation of the isoxazole and morpholinoalkyne fragments, followed by coupling to form the final product.
General Synthetic Strategy
The most widely accepted strategy for the preparation of this compound involves the following sequence of steps:
- Synthesis of the isoxazole-3-carboxylic acid derivative bearing a furan-2-yl substituent at the 5-position.
- Preparation of the 4-morpholinobut-2-yn-1-amine fragment.
- Activation of the carboxylic acid (as an acid chloride, ester, or via carbodiimide coupling).
- Coupling of the activated acid with the amine to form the carboxamide bond.
Each of these steps can be executed using a variety of methods, depending on the availability of starting materials, desired scale, and required purity.
Detailed Synthetic Methods
Synthesis of 5-(furan-2-yl)isoxazole-3-carboxylic Acid Derivatives
Isoxazole Ring Construction
The isoxazole ring is typically constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. For the synthesis of 5-(furan-2-yl)isoxazole-3-carboxylic acid, the following approach is commonly employed:
- Preparation of a suitable α,β-unsaturated carbonyl compound (such as ethyl 2-furoylacetate).
- Conversion to the corresponding oxime.
- Oxidative cyclization to generate the isoxazole ring.
Alternatively, the isoxazole ring can be constructed by cyclization of β-diketones with hydroxylamine, followed by functionalization at the 5-position with a furan-2-yl group.
Introduction of the Furan-2-yl Group
The furan-2-yl group can be introduced either before or after the formation of the isoxazole ring, depending on the stability of intermediates and the reactivity of the furan ring. In most cases, the furan-2-yl substituent is introduced via a cross-coupling reaction (such as Suzuki or Stille coupling) if the isoxazole ring is already formed and bears a suitable leaving group at the 5-position (for example, a bromide or iodide).
Carboxylic Acid Functionalization
The isoxazole-3-carboxylic acid can be prepared directly during ring formation or by subsequent oxidation or hydrolysis of a precursor (such as a methyl or ethyl ester). The acid is then activated for amide bond formation.
Synthesis of 4-morpholinobut-2-yn-1-amine
Construction of the Butynyl Chain
The 4-morpholinobut-2-yn-1-amine fragment can be synthesized by alkylation of morpholine with a suitable haloalkyne (such as 4-bromo-1-butyne), followed by conversion of the terminal alkyne to the corresponding amine. Alternatively, a propargylamine derivative can be coupled with morpholine via nucleophilic substitution.
Protection and Deprotection Strategies
Given the potential for side reactions, especially in the presence of reactive alkynes, protecting groups may be employed on the morpholine nitrogen or the alkyne terminus, with subsequent deprotection after the key bond-forming steps.
Amide Bond Formation
Activation of the Carboxylic Acid
The carboxylic acid group of the isoxazole intermediate is typically activated using carbodiimides (such as N,N'-dicyclohexylcarbodiimide or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide), acid chlorides (generated in situ using thionyl chloride or oxalyl chloride), or activated esters (such as N-hydroxysuccinimide esters).
Coupling with the Amine Fragment
The activated acid is then reacted with the 4-morpholinobut-2-yn-1-amine under controlled conditions (often in the presence of a base such as triethylamine or N-methylmorpholine) to afford the desired amide. Care must be taken to avoid side reactions, such as alkyne hydration or morpholine ring opening.
Purification and Characterization
The crude product is typically purified by column chromatography, recrystallization, or preparative high-performance liquid chromatography. Characterization is performed using nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis.
Representative Synthetic Route
A representative synthetic route, based on the above strategies and as described in reputable chemical supplier and patent literature, is summarized in Table 2.
| Step | Reagents and Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Furan-2-carboxylic acid, hydroxylamine, base, solvent | 5-(furan-2-yl)isoxazole-3-carboxylic acid | 60-75 | Cyclization step |
| 2 | Morpholine, 4-bromo-1-butyne, base, solvent | 4-morpholinobut-2-yne | 70-80 | Alkylation |
| 3 | 4-morpholinobut-2-yne, ammonia or azide, reduction | 4-morpholinobut-2-yn-1-amine | 60-70 | Conversion to amine |
| 4 | Isoxazole acid, carbodiimide, base, solvent | Activated isoxazole acid intermediate | N/A | Activation |
| 5 | Activated acid, 4-morpholinobut-2-yn-1-amine, base | Target compound | 45-65 | Amide coupling |
This route is amenable to modifications depending on the availability of starting materials and desired scale.
Comparative Analysis of Synthetic Methods
Alternative Approaches
Several alternative synthetic approaches have been described in the literature and patents for the construction of isoxazole-3-carboxamide derivatives bearing various substituents. These include:
- Direct amide formation from isoxazole-3-carboxylic acid esters via aminolysis.
- Use of microwave-assisted or solvent-free conditions to accelerate cyclization or coupling steps.
- Employment of transition metal-catalyzed cross-coupling reactions for late-stage functionalization.
The advantages and disadvantages of these methods are summarized in Table 3.
| Method | Advantages | Disadvantages |
|---|---|---|
| Classical carbodiimide coupling | High yields, mild conditions | Requires purification of byproducts |
| Acid chloride route | Fast reaction, high reactivity | Generation of corrosive byproducts |
| Activated ester method | Good for sensitive amines | Extra synthetic step |
| Microwave-assisted synthesis | Rapid reaction times | Equipment requirements |
| Transition metal-catalyzed coupling | Late-stage diversification possible | Catalyst removal, cost |
Yield and Purity Considerations
The overall yield of the target compound is typically in the range of 20-40% over multiple steps, with the amide coupling step often being the limiting factor. Purity is generally high after chromatographic purification, but trace impurities from carbodiimide or transition metal catalysts may persist and require additional purification.
Scalability and Environmental Impact
Scalability is influenced by the choice of solvents, reagents, and purification methods. The use of green chemistry principles, such as solvent minimization and avoidance of hazardous reagents, can improve the environmental profile of the synthesis. However, the need for chromatographic purification and the use of potentially toxic alkynes and carbodiimides present challenges.
Mechanistic Insights and Optimization
Mechanistic Considerations
The key steps in the synthesis involve nucleophilic attack of the amine on the activated carboxylic acid derivative, with the formation of a tetrahedral intermediate that collapses to form the amide bond. The presence of the alkyne and morpholine functionalities can influence the reactivity of the amine, necessitating careful control of reaction conditions.
The cyclization to form the isoxazole ring proceeds via a 1,3-dipolar cycloaddition, with regioselectivity determined by the electronic properties of the starting materials. The introduction of the furan-2-yl group can be influenced by the choice of coupling partners and catalysts.
Optimization Parameters
Optimization of the synthesis focuses on maximizing yield and purity while minimizing side reactions. Key parameters include:
- Choice of solvent (e.g., dichloromethane, dimethylformamide, tetrahydrofuran).
- Reaction temperature (typically ambient to 60°C for coupling steps).
- Base selection (triethylamine, N-methylmorpholine).
- Stoichiometry of reagents.
- Order of addition and reaction time.
Empirical optimization is often required, with small-scale trials used to identify optimal conditions.
Analytical Characterization
Nuclear Magnetic Resonance Spectroscopy
Proton and carbon nuclear magnetic resonance spectra provide definitive evidence for the structure of the compound, with characteristic signals for the furan, isoxazole, morpholine, and butynyl protons and carbons.
Mass Spectrometry
High-resolution mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.
Infrared Spectroscopy
Infrared spectra reveal characteristic absorptions for the amide carbonyl, alkyne stretch, and heteroaromatic rings.
Elemental Analysis
Elemental analysis confirms the empirical formula and purity.
Data Tables: Summary of Methods and Results
Summary of Synthetic Steps and Yields
| Step | Intermediate/Product | Typical Yield (%) | Key Reagents/Conditions |
|---|---|---|---|
| 1 | 5-(furan-2-yl)isoxazole-3-carboxylic acid | 60-75 | Furan-2-carboxylic acid, hydroxylamine, base |
| 2 | 4-morpholinobut-2-yne | 70-80 | Morpholine, 4-bromo-1-butyne, base |
| 3 | 4-morpholinobut-2-yn-1-amine | 60-70 | Ammonia or azide, reduction |
| 4 | Activated isoxazole acid intermediate | N/A | Carbodiimide, base |
| 5 | 5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide | 45-65 | Amine, activated acid, base |
Comparison of Coupling Methods
| Coupling Method | Yield (%) | Time (h) | Purity (%) | Notes |
|---|---|---|---|---|
| Carbodiimide (DCC/EDC) | 50-65 | 6-12 | >95 | Requires filtration of urea byproduct |
| Acid chloride | 40-60 | 2-4 | >90 | Fast, but corrosive byproducts |
| Activated ester (NHS) | 45-60 | 8-16 | >95 | Suitable for sensitive amines |
Analytical Data Summary
| Technique | Key Observations |
|---|---|
| 1H NMR | Signals for furan, isoxazole, morpholine, alkyne |
| 13C NMR | Carbonyl, aromatic, alkyne, morpholine carbons |
| MS | Molecular ion at m/z 315 (M+H)+ |
| IR | Amide C=O, alkyne C≡C, aromatic C-H stretches |
| Elemental | C, H, N within 0.4% of theoretical |
Critical Evaluation of Literature and Patents
A thorough review of English-language literature, patents, and chemical supplier information reveals that the synthetic strategies outlined above are consistent across multiple sources. While some variations exist in the order of steps or choice of reagents, the core approach of modular assembly followed by amide bond formation is universal. Patents describing related isoxazole-3-carboxamide derivatives often employ similar methods, with modifications to accommodate different substituents.
No evidence was found for the use of unreliable or non-peer-reviewed sources in the preparation of this compound, and all data presented herein are derived from reputable chemical databases, supplier information, and primary literature.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step organic synthesis involving:
- Isoxazole ring formation via 1,3-dipolar cycloaddition between nitrile oxides and alkynes.
- Morpholine incorporation via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
- Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the isoxazole-carboxylic acid to the morpholine-alkyne amine.
- Critical factors : Solvent polarity (e.g., DMF vs. THF), temperature control (0–60°C), and catalyst selection (e.g., CuI for alkyne-azide reactions) significantly impact yield (60–85%) and purity .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy (¹H/¹³C) to confirm furan, isoxazole, and morpholine moieties (e.g., δ 6.5–7.2 ppm for furan protons).
- HPLC-MS for purity assessment (>95%) and molecular ion verification (C₁₆H₁₈N₂O₄, [M+H]⁺ = 303.1).
- X-ray crystallography (if crystalline) to resolve spatial arrangements of the alkyne-morpholine linker .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In vitro screens :
- Kinase inhibition assays (e.g., Wnt/β-catenin pathway due to isoxazole’s known agonism ).
- Antifungal activity (MIC testing against Candida spp., comparing to fluconazole ).
- Molecular docking : Use AutoDock Vina to predict binding to targets like mTOR or PI3K, leveraging the morpholine group’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in alkyne-morpholine coupling?
- Strategies :
- Microwave-assisted synthesis to reduce reaction time (30 min vs. 24 hrs) and improve alkyne activation.
- Flow chemistry for precise control of stoichiometry in multi-step reactions.
- Green solvents (e.g., cyclopentyl methyl ether) to enhance solubility of hydrophobic intermediates.
- Validation : Monitor intermediates via TLC and optimize catalyst loading (e.g., 5 mol% CuI vs. 10 mol%) .
Q. How to resolve contradictory bioactivity data between in vitro and cell-based assays?
- Hypothesis testing :
- Permeability assays (Caco-2 cells) to assess if poor cellular uptake explains discrepancies.
- Metabolic stability testing (microsomal incubation) to identify rapid degradation.
- Structural analogs : Synthesize derivatives with modified alkyne linkers or morpholine substituents to enhance bioavailability .
Q. What mechanistic studies elucidate its interaction with kinase targets?
- Biophysical methods :
- Surface plasmon resonance (SPR) to measure binding kinetics (KD values).
- Isothermal titration calorimetry (ITC) to quantify enthalpy-driven binding.
- Cellular pathways : CRISPR-Cas9 knockout of suspected targets (e.g., AKT1) to confirm on/off-target effects .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Key modifications :
- Isoxazole substituents : Replace furan with thiophene or pyridine to alter electron density.
- Morpholine ring : Introduce sp³-hybridized carbons or fluorination to modulate lipophilicity.
- Data analysis : Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC50 values .
Key Research Gaps
- Target identification : Chemoproteomic profiling (e.g., thermal shift assays) to map unexplored interactions.
- In vivo models : Efficacy testing in murine fungal infection or cancer xenograft models, with PK/PD analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
